Benzotriazole-1-carboxamidinium tosylate
Overview
Description
Benzotriazole-1-carboxamidinium tosylate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a benzotriazole moiety and a tosylate group. This compound is often used as a reagent in organic synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
BCAT, also known as Benzotriazole-1-carboxamidinium tosylate, is a ligand that binds to receptors . These receptors are proteins on cells that recognize specific substances and trigger a cellular response
Mode of Action
BCAT interacts with its target receptors by binding to them .
Biochemical Pathways
Given that bcat is a ligand that binds to receptors, it can be inferred that it likely influences signal transduction pathways .
Result of Action
Given that BCAT is a ligand that binds to receptors, it likely triggers a cellular response upon binding . The specifics of this response would depend on the nature of the target receptor and the downstream signaling pathways.
Action Environment
It is known that bcat is a highly effective corrosion inhibitor that can be used in a variety of industries, including oil and gas, chemical processing, and water treatment . This suggests that BCAT may be stable and effective under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Benzotriazole-1-carboxamidinium tosylate acts as a ligand that binds to receptors, which are proteins on cells that recognize specific substances and trigger a cellular response
Cellular Effects
It is known to influence cell function by binding to receptors and triggering cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a ligand. It binds to receptors on cells, triggering a cellular response
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzotriazole-1-carboxamidinium tosylate can be synthesized through a series of chemical reactions involving benzotriazole and tosyl chloride. The typical synthetic route involves the reaction of benzotriazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzotriazole-1-carboxamidinium tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzotriazole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound include substituted benzotriazoles, guanidines, and various heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Benzotriazole-1-carboxamidinium tosylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: It is used as a corrosion inhibitor in the oil and gas industry and as a stabilizer in the production of polymers
Comparison with Similar Compounds
Similar Compounds
1-Cyanobenzotriazole: Known for its use as an electrophilic cyanation reagent.
1-Acylbenzotriazole: Used in the synthesis of acylated derivatives.
Benzotriazole-1-carboximidamide: Similar in structure but with different reactivity and applications.
Uniqueness
Benzotriazole-1-carboxamidinium tosylate is unique due to its combination of a benzotriazole moiety and a tosylate group, which imparts distinct physicochemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis. Its stability, reactivity, and ability to bind to various molecular targets set it apart from other similar compounds .
Properties
IUPAC Name |
benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPBDRUPTRGILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163853-10-9 | |
Record name | Benzotriazole-1-carboxamidinium tosylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about Benzotriazole-1-carboxamidinium tosylate's reactivity?
A1: this compound (1) is a reagent that enables the conversion of amines to guanidines. [, ] This reaction proceeds under mild conditions and shows effectiveness for both primary and secondary amines. []
Q2: Are there any advantages to using this compound for guanidine synthesis compared to other methods?
A2: While the abstracts provided do not delve into comparative studies, they highlight that this compound offers a "novel," "effective," and "convenient" method for guanidine synthesis. [] This suggests advantages over existing methodologies, but further research would be needed to specify these benefits.
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